sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefminox Sodium Heptahydrate is a second-generation cephalosporin antibiotic known for its broad-spectrum bactericidal activity. It is particularly effective against Gram-negative and anaerobic bacteria . This compound is used in the treatment of various infections, including respiratory, urinary, abdominal, and pelvic infections, as well as septicemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cefminox Sodium Heptahydrate involves several steps:
Dispersing a compound with a specific structure in an organic solvent: and adding sodium methoxide.
Replacing the solvent: in ethyl acetate containing a compound with a specific structure by reduced-pressure concentration.
Mixing solutions or suspensions: containing the compounds and carrying out a condensation reaction to obtain anhydrous cefminox sodium.
Transforming anhydrous cefminox sodium: into cefminox sodium heptahydrate crystal in the presence of water.
Industrial Production Methods: The industrial production of Cefminox Sodium Heptahydrate can be achieved through low-temperature reactions, using nonpolar macroporous resin chromatography for purification, and recrystallization with ethanol-aqueous solutions . This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cefminox Sodium Heptahydrate undergoes various chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups.
Condensation reactions: Leading to the formation of larger molecules.
Common Reagents and Conditions:
Sodium methoxide: Used in the initial dispersion step.
Ethyl acetate: Used as a solvent in the preparation process.
Major Products Formed: The primary product formed from these reactions is Cefminox Sodium Heptahydrate itself, which is obtained through the transformation of anhydrous cefminox sodium .
Scientific Research Applications
Cefminox Sodium Heptahydrate has a wide range of applications in scientific research:
Mechanism of Action
Cefminox Sodium Heptahydrate exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Additionally, Cefminox acts as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, inhibiting the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway .
Comparison with Similar Compounds
Cefuroxime: Another cephalosporin antibiotic with a similar mechanism of action.
Cefotaxime: A third-generation cephalosporin with broader activity against Gram-negative bacteria.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Uniqueness of Cefminox Sodium Heptahydrate: Cefminox Sodium Heptahydrate is unique due to its high stability against β-lactamase enzymes produced by bacteria, making it highly effective against β-lactamase-producing organisms . Its dual agonist activity also provides additional therapeutic benefits in conditions like pulmonary arterial hypertension .
Properties
Molecular Formula |
C16H20N7NaO7S3 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8?,14-,16+;/m1./s1 |
InChI Key |
SBIDXLKJYJVQOE-ZMUPEPPLSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.